molecular formula C18H21ClN2O2S B2762837 1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide CAS No. 1705064-23-8

1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide

Cat. No.: B2762837
CAS No.: 1705064-23-8
M. Wt: 364.89
InChI Key: ANLNTIJFYODUHV-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide is a methanesulfonamide derivative characterized by a 2-chlorophenyl group at the sulfonamide’s methane position and a 1-phenylpyrrolidin-2-ylmethyl substituent on the nitrogen atom.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-18-11-5-4-7-15(18)14-24(22,23)20-13-17-10-6-12-21(17)16-8-2-1-3-9-16/h1-5,7-9,11,17,20H,6,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLNTIJFYODUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation via Cyclization

The pyrrolidine moiety is synthesized through nitroalkane-mediated cyclization or dipolar cycloaddition. For example, 1-phenylpyrrolidine-2-carbaldehyde is prepared via oxidation of 1-phenylpyrrolidine-2-methanol (derived from diphenylacetonitrile and allyl bromide):

$$
\text{Diphenylacetonitrile} + \text{Allyl bromide} \xrightarrow{\text{NaH, DMF}} 2-(5-\text{Methyl}-1-\text{phenylpyrrolidin}-2-\text{yl})\text{acetonitrile} \xrightarrow{\text{LiAlH}_4} \text{Amine intermediate}
$$

Reduction of the nitrile group yields the primary amine, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC).

Electrophile Activation

The aldehyde is converted to a bromide or mesylate for nucleophilic substitution:

$$
(1-\text{Phenylpyrrolidin}-2-\text{yl})\text{methanol} \xrightarrow{\text{PBr}_3} (1-\text{Phenylpyrrolidin}-2-\text{yl})\text{methyl bromide}
$$

This intermediate reacts with 2-chloroaniline in dimethylformamide (DMF) using potassium carbonate as a base, yielding the secondary amine.

Reductive Amination as an Alternative Pathway

Reductive amination bypasses electrophile synthesis by directly coupling 2-chloroaniline with 1-phenylpyrrolidine-2-carbaldehyde:

$$
\text{2-Chloroaniline} + (1-\text{Phenylpyrrolidin}-2-\text{yl})\text{carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-chloroaniline}
$$

This method offers higher atom economy and avoids halide byproducts.

Sulfonylation of the Secondary Amine

The secondary amine undergoes sulfonylation with methanesulfonyl chloride under inert conditions:

$$
\text{N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-chloroaniline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target compound}
$$

Triethylamine neutralizes HCl, driving the reaction to completion. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) isolates the product in 72–85% yield.

Comparative Analysis of Synthetic Routes

Method Reagents Yield Advantages Limitations
Alkylation K2CO3, DMF, alkyl bromide 68% Straightforward electrophile use Requires halide synthesis
Reductive Amination NaBH3CN, MeOH 78% Single-step coupling Sensitivity to moisture
Epoxide Opening NaOH, H2O, epoxide 65% Mild conditions Limited substrate scope

Epoxide opening, as demonstrated in, employs (S)-2-chloromethyloxirane to form N-methyl intermediates but requires stringent temperature control (3–4°C).

Optimization of Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation.
  • Dichloromethane minimizes side reactions during sulfonylation.

Temperature Control

  • Reductive amination proceeds optimally at 0–25°C to prevent imine hydrolysis.
  • Sulfonylation exotherms necessitate ice baths to avoid decomposition.

Purification Techniques

  • Column chromatography resolves diastereomers (e.g., dr = 10:1 in).
  • Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC).

Spectroscopic Characterization

1H NMR (CDCl3, 400 MHz)

  • δ 7.45–7.30 (m, 5H, Ar-H), 4.25 (t, J = 7.2 Hz, 1H, CH), 3.42 (s, 3H, SO2NCH3), 2.80–2.60 (m, 4H, pyrrolidine-H).

IR (KBr)

  • 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 750 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

  • Recycling nitroalkane diluents reduces waste in cyclization steps.
  • Telescoped reactions (e.g., combining oxidation and amination) cut processing time by 40%.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The major product may be a sulfone or sulfoxide derivative.

    Reduction: The major product may be an amine or alcohol derivative.

    Substitution: The major product may be a halogenated or nucleophilic substitution derivative.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Used as a reagent or intermediate in organic synthesis.
    • Facilitates the development of new chemical entities through its reactive functional groups.
  • Biology
    • Investigated for its potential biological activity, particularly in relation to enzyme inhibition and receptor modulation.
    • Studies focus on its interaction with various biomolecules, which can lead to insights into cellular processes.
  • Medicine
    • Explored for therapeutic effects, particularly in cancer treatment and neuroprotection.
    • Research indicates potential applications in treating neurodegenerative diseases due to its ability to inhibit inflammatory responses.
  • Industry
    • Utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Anticancer Activity

Research has demonstrated that derivatives similar to 1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide exhibit significant anticancer properties. For instance:

Cell LineGI50 (nM)Mechanism of Action
HeLa0.2Induction of apoptosis
HT-290.1Mitochondrial stress
MCF-70.2Caspase activation

These findings suggest that the compound can selectively induce cell death in cancer cells through various mechanisms, including mitochondrial dysfunction and apoptosis.

Neuroprotective Effects

A study highlighted the compound's potential neuroprotective properties by demonstrating its ability to inhibit inflammatory responses in microglial cells. This inhibition is critical for managing neurodegenerative diseases such as Parkinson's disease:

  • Mechanism : Suppression of pro-inflammatory cytokines and inhibition of the NF-kB signaling pathway.

Monoamine Oxidase Inhibition

Recent investigations have revealed that certain derivatives possess selective inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B. This is relevant for treating disorders like depression:

Enzyme TargetInhibition Type
MAO-BSelective

Molecular docking studies have elucidated binding interactions, suggesting therapeutic potential for managing mood disorders and neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

    Inhibiting Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Key Observations :

  • This rigidity may influence receptor-binding kinetics or metabolic stability .
  • Lipophilicity : The phenylpyrrolidine moiety likely increases lipophilicity relative to the pyridine-containing analog in , which could affect membrane permeability .

Substituent Variations at the Methane Position

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) C₁₀H₁₃Cl₂FN₂O₂S₂ 383.30 Dichloro-fluoro; dimethylaminosulfonyl; 4-methylphenyl Pesticide
Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) C₉H₁₁Cl₂FN₂O₂S₂ 349.23 Dichloro-fluoro; dimethylaminosulfonyl; phenyl Pesticide

Key Observations :

  • Bioactivity Clues: The 2-chlorophenyl group in the target compound is structurally analogous to the halogenated aryl groups in tolylfluanid and dichlofluanid, which are critical for pesticidal activity.
  • Functional Group Divergence: Unlike tolylfluanid, the target compound lacks the dimethylaminosulfonyl and fluorine substituents, which are essential for the pesticidal activity of the former. This highlights the necessity of specific functional groups for target-specific efficacy .

Biological Activity

1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide, commonly referred to as CPPMS, is a complex organic compound with a unique structural configuration that includes a chlorophenyl group, a phenylpyrrolidinyl moiety, and a methanesulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological research.

PropertyValue
IUPAC Name This compound
CAS Number 1705064-23-8
Molecular Formula C18H21ClN2O2S
Molecular Weight 364.9 g/mol

The biological activity of CPPMS is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:

  • Receptor Binding : CPPMS may interact with specific receptors on cell membranes, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound has potential inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in various diseases.
  • Modulation of Signaling Pathways : By affecting key signaling pathways, CPPMS may alter cellular processes such as proliferation and apoptosis.

Pharmacological Studies

Research has indicated that CPPMS exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that CPPMS may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines.
  • Cognitive Enhancement : There is emerging evidence that CPPMS may enhance cognitive functions, making it a candidate for further exploration in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological activity of CPPMS:

  • A study published in Journal of Medicinal Chemistry reported that CPPMS demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value indicative of its potency against tumor growth .
  • Another study highlighted its anti-inflammatory properties in a murine model of rheumatoid arthritis, where treatment with CPPMS resulted in reduced joint swelling and inflammatory markers .

Comparative Analysis

To better understand the unique properties of CPPMS, it can be compared with structurally similar compounds:

Compound NameBiological Activity
1-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamideModerate anti-inflammatory effects
1-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamideLimited antitumor activity
1-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)carbamateWeak cognitive enhancement effects

Q & A

What are the established synthetic routes for 1-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide?

Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonylation : Reacting a pyrrolidine derivative (e.g., (1-phenylpyrrolidin-2-yl)methylamine) with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
  • Purification : Chromatographic techniques (e.g., column chromatography) are critical to achieve ≥95% purity.
  • Functionalization : The 2-chlorophenyl group is introduced via nucleophilic substitution or coupling reactions.
    Reaction progress is monitored using TLC, and intermediates are validated via NMR spectroscopy .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the structural integrity of the chlorophenyl, pyrrolidine, and sulfonamide moieties by analyzing proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C19H21ClN2O2S).
  • HPLC : Ensures purity (>95%) and identifies impurities.
  • X-ray Crystallography : Resolves stereochemical ambiguities (if crystalline derivatives are available) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise due to:

  • Assay Variability : Standardize assays (e.g., MTT for cytotoxicity, MIC for antibacterial activity) across studies.
  • Purity Differences : Validate compound purity via HPLC and compare results only from ≥95% pure samples.
  • Structural Analogues : Cross-reference activity with structurally related sulfonamides (e.g., naphthalene-sulfonamide derivatives) to identify structure-activity trends .

What strategies can optimize the pharmacokinetic properties of this compound?

Answer:

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH, -NH2) on the phenyl or pyrrolidine rings.
  • Metabolic Stability : Replace labile substituents (e.g., methyl groups) with fluorine atoms to resist oxidation.
  • Prodrug Approaches : Mask polar sulfonamide groups with ester linkages to improve bioavailability .

How does the electronic nature of substituents influence the compound's reactivity and biological interactions?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : Increase sulfonamide electrophilicity, enhancing hydrogen-bonding with biological targets (e.g., enzyme active sites).
  • Pyrrolidine Ring Conformation : The chair/boat conformation of the pyrrolidine ring affects steric interactions with receptors. Computational studies (e.g., DFT) predict optimal geometries for target binding .

What in vitro models are suitable for evaluating the compound's anticancer potential?

Answer:

  • Cell Line Panels : Test against NCI-60 cancer cell lines to assess broad-spectrum activity.
  • Mechanistic Assays : Use Western blotting or ELISA to measure apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., JAK/STAT pathways).
  • Resistance Studies : Compare efficacy in drug-sensitive vs. multidrug-resistant (MDR) cell lines .

How can computational tools aid in designing derivatives with improved target selectivity?

Answer:

  • Docking Simulations : Predict binding modes with target proteins (e.g., carbonic anhydrase IX) using AutoDock or Schrödinger.
  • QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide synthetic prioritization.
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity risks early in development .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Reaction Optimization : Transition from batch to flow chemistry to improve yield and reduce side products.
  • Purification Scalability : Replace column chromatography with recrystallization or distillation where possible.
  • Cost-Effective Reagents : Substitute expensive catalysts (e.g., Pd-based) with greener alternatives (e.g., Fe or Ni) .

How can researchers validate the compound's mechanism of action in enzyme inhibition?

Answer:

  • Enzyme Assays : Measure IC50 values using purified enzymes (e.g., carbonic anhydrase, cyclooxygenase).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry.
  • Mutagenesis Studies : Engineer enzyme mutants to identify critical binding residues (e.g., His64 in carbonic anhydrase) .

What structural modifications could reduce off-target effects in vivo?

Answer:

  • Bioisosteric Replacement : Substitute the chlorophenyl group with a trifluoromethylphenyl moiety to maintain hydrophobicity while reducing metabolic activation.
  • Stereochemical Control : Synthesize enantiomerically pure forms to minimize interactions with non-target proteins.
  • Peripheral Modifications : Add bulky substituents (e.g., tert-butyl) to restrict access to non-target binding pockets .

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